molecular formula C4H4ClN3O2 B020735 5-Chloro-1-methyl-4-nitroimidazole CAS No. 4897-25-0

5-Chloro-1-methyl-4-nitroimidazole

Cat. No.: B020735
CAS No.: 4897-25-0
M. Wt: 161.55 g/mol
InChI Key: OSJUNMSWBBOTQU-UHFFFAOYSA-N
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Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis
CMNI is primarily recognized as an important intermediate in the synthesis of azathioprine, a drug used for immunosuppression in organ transplantation and the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Azathioprine acts as a purine antagonist, inhibiting the proliferation of lymphocytes and thereby reducing immune responses .

Environmental Considerations
Recent advancements in the synthesis of CMNI emphasize environmentally friendly methods that reduce hazardous waste. For instance, new synthesis techniques minimize the production of nitrogen oxides during nitration processes, making it more suitable for industrial production while maintaining high yields .

Biological Research Applications

Cell Biology and Molecular Testing
CMNI has been utilized in various biological assays, particularly in cell culture and modification. Its role extends to applications in cell analysis and molecular testing, where it serves as a reagent or substrate for various biochemical reactions .

Radiosensitization Studies
In recent research, CMNI has been employed to investigate mechanisms of radiosensitization—enhancing the effectiveness of radiation therapy in cancer treatment. This application is crucial for developing more effective cancer therapies that can improve patient outcomes .

Analytical Chemistry

Reference Material
CMNI is also used as a reference standard for analytical testing in pharmaceutical laboratories. It is essential for quality control processes to ensure the purity and concentration of active pharmaceutical ingredients (APIs) in drug formulations .

Chemical Properties
The compound has a molecular formula of C4H4ClN3O2 and a molecular weight of 161.55 g/mol. Its physical properties include being a white powder with a melting point range of approximately 146-148 °C .

Summary Table of Applications

Application AreaDescriptionReferences
PharmaceuticalIntermediate for azathioprine synthesis; immunosuppressive agent
Environmental ChemistryDevelopment of eco-friendly synthesis methods reducing hazardous waste
Biological ResearchUsed in cell culture, molecular testing, and radiosensitization studies
Analytical ChemistryReference standard for quality control in pharmaceutical testing

Case Studies

Case Study 1: Synthesis Optimization
A recent study optimized the synthesis process of CMNI by employing azeotropic dehydration techniques with reduced environmental impact. The study reported yields exceeding 98% while significantly lowering the production of harmful byproducts .

Case Study 2: Radiosensitization Mechanisms
In exploring radiosensitization, researchers utilized CMNI to enhance the efficacy of radiation therapy on specific cancer cell lines. The findings indicated that CMNI could modulate cellular responses to radiation, suggesting its potential role in improving therapeutic strategies against tumors .

Biological Activity

5-Chloro-1-methyl-4-nitroimidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antifungal and antibacterial research. This article reviews the synthesis, characterization, and biological activity of this compound, providing insights into its potential applications in medicine.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process that includes aminolysis, chlorination, and nitration. The compound has been characterized using various spectroscopic techniques such as FT-IR, ^1H NMR, and ^13C NMR. The spectral data confirm the structure of the synthesized compound, with key absorption bands and chemical shifts consistent with the proposed molecular structure .

Biological Activity

Antifungal Activity

This compound exhibits potent antifungal properties. In vitro studies have demonstrated its efficacy against common fungal pathogens:

  • Candida albicans : Minimum inhibitory concentration (MIC) of 2.5 mg/mL.
  • Aspergillus niger : MIC also at 2.5 mg/mL.

These findings indicate that the compound could serve as a promising antifungal agent, particularly against strains resistant to conventional treatments .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains:

Bacterial StrainMinimum Bactericidal Concentration (MBC)
Pseudomonas aeruginosa4.0 mg/mL
Klebsiella pneumoniae4.0 mg/mL
Staphylococcus aureusNot specified but showed activity
Escherichia coliNot specified but showed activity
Bacillus subtilisNot specified but showed activity

The compound demonstrated significant antibacterial activity across multiple strains, suggesting its potential as a therapeutic agent in treating bacterial infections .

While specific mechanisms of action for this compound are still under investigation, similar nitroimidazole compounds are known to exert their effects through the generation of reactive nitro radicals upon reduction in anaerobic conditions. This mechanism disrupts DNA synthesis and function in microbial cells, leading to cell death .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various contexts:

  • Antiparasitic Activity : A study indicated that derivatives of this compound exhibited potent activity against protozoan parasites such as Entamoeba histolytica and Giardia intestinalis, with IC50 values lower than those of metronidazole, a widely used antiparasitic drug .
  • Resistance Studies : Research has shown that certain nitroimidazoles can overcome resistance mechanisms seen in some bacterial strains, suggesting that this compound could be effective against resistant infections .

Q & A

Q. What are the critical parameters to optimize during the synthesis of 5-Chloro-1-methyl-4-nitroimidazole to achieve high yield and purity?

Answer: Synthesis optimization requires precise control of reaction conditions. Key parameters include:

  • Temperature: Maintaining 60–80°C minimizes side reactions, as demonstrated in nitroimidazole derivative syntheses .
  • Solvent selection: Aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .
  • Catalyst use: Acidic or basic catalysts (e.g., HCl or NaHCO₃) can accelerate nitro-group incorporation.
    Post-synthesis purification via silica gel column chromatography (ethyl acetate/hexane eluent) improves purity (>95%) .
ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CReduces by-products
SolventDMFEnhances reactant solubility
CatalystAcid/BaseAccelerates nitro-group activation

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer: Critical protocols include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols or dust .
  • Spill management: Absorb spills with diatomaceous earth and decontaminate surfaces with ethanol .
  • Storage: Airtight containers under inert atmosphere (N₂ or Ar), protected from light and moisture to prevent degradation .

Q. How can researchers resolve discrepancies in biological activity data for this compound across studies?

Answer: Contradictions often stem from:

  • Purity variability: Verify compound purity (>98%) via HPLC or LC-MS .
  • Experimental conditions: Standardize cell lines, concentrations, and incubation times.
  • Mechanistic validation: Use molecular docking to analyze binding interactions with target proteins (e.g., nitroreductases) . Comparative studies under controlled conditions are critical for reproducibility .

Q. What analytical methods are most effective for quantifying trace residues of this compound in complex matrices?

Answer: Advanced methodologies include:

  • QuEChERS extraction: Efficiently isolates the compound from biological matrices .
  • UHPLC-MS/MS: Achieves detection limits <1 ppb using a C18 column (50 × 2.1 mm, 1.8 μm) and gradient elution .
  • Validation parameters: Assess linearity (R² >0.99), recovery (70–120%), and precision (RSD <15%) .
MethodSensitivityKey Advantages
UHPLC-MS/MS<1 ppbHigh selectivity, low matrix interference
QuEChERS70–120% recoveryRapid sample preparation

Q. How can computational modeling enhance the study of this compound’s reactivity and stability?

Answer: Computational approaches include:

  • Density Functional Theory (DFT): Predicts electronic properties and reactive sites (e.g., nitro-group reduction potentials) .
  • Molecular Dynamics (MD): Simulates solvent interactions and degradation pathways .
  • Virtual screening: Identifies potential biological targets via ligand-protein docking . These methods reduce experimental trial-and-error and guide synthesis optimization .

Q. What environmental precautions are necessary when disposing of this compound waste?

Answer: Follow these steps:

  • Containment: Prevent leaks into drains or waterways using secondary containment trays .
  • Decontamination: Treat waste with oxidizing agents (e.g., hydrogen peroxide) to degrade nitro groups .
  • Disposal: Comply with EPA guidelines for hazardous waste (e.g., incineration at licensed facilities) .

Q. How does structural modification of this compound influence its pharmacological activity?

Answer: Key modifications include:

  • Nitro-group positioning: Affects redox potential and antimicrobial efficacy .
  • Substituent addition: Chlorine at the 5-position enhances lipophilicity and membrane permeability .
  • Methyl group at N1: Stabilizes the imidazole ring, reducing metabolic degradation . Structure-activity relationship (SAR) studies are critical for optimizing therapeutic indices .

Q. What are the challenges in ensuring long-term stability of this compound in storage?

Answer: Stability is compromised by:

  • Moisture: Hydrolysis of the nitro group under humid conditions .
  • Light exposure: UV radiation induces photodegradation .
    Mitigation strategies:
  • Store in amber glass vials with desiccants (e.g., silica gel) .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .

Properties

IUPAC Name

5-chloro-1-methyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJUNMSWBBOTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197646
Record name 1-Methyl-5-chloro-4-nitroimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659218
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4897-25-0
Record name 5-Chloro-1-methyl-4-nitroimidazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-chloro-4-nitroimidazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4897-25-0
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Record name 1-Methyl-5-chloro-4-nitroimidazole
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Record name 5-chloro-1-methyl-4-nitroimidazole
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.201
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Record name 5-CHLORO-1-METHYL-4-NITROIMIDAZOLE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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